![molecular formula C11H13NO7S B3370551 Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate CAS No. 431986-90-2](/img/structure/B3370551.png)
Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate
Overview
Description
Scientific Research Applications
Genetic Effects of Ethylating Agents
Ethyl methanesulfonate (EMS), a closely related compound, has been extensively studied for its mutagenic and carcinogenic effects across various genetic systems, from viruses to mammals. EMS alkylation impacts cellular DNA, primarily at nitrogen positions in the bases, leading to mutations and chromosome breakage. This knowledge contributes to understanding the genetic impact of similar ethylating agents, potentially including Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, and their mechanisms of action at the molecular level (Sega, 1984).
Atmospheric Chemistry of Nitrophenols
Studies on nitrated phenols, including 2-nitrophenol and 4-nitrophenol, reveal the atmospheric occurrence and transformation of these compounds, highlighting their formation through combustion processes and hydrolysis of pesticides. The understanding of nitrophenol behavior in the atmosphere can be applied to similar compounds, providing insights into the environmental fate and transformation processes of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (Harrison et al., 2005).
Process Intensification for Ethyl Acetate Production
Ethyl acetate, a compound structurally related to Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, is widely used in various industrial applications. Research into process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted synthesis, offers potential methodologies for the efficient synthesis and application of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in industrial settings (Patil & Gnanasundaram, 2020).
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the SDS provided by Enamine for safety information.
properties
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAIMYYZHKZYEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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